Missing 5-Methyl: Lipophilicity and Membrane Permeability
The direct mono-methyl analogue, 2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide (CAS 328914-05-2), differs from the target compound solely by the absence of the 5-methyl group on the furan ring. This structural simplification reduces the molecular weight from 256.31 g/mol to 242.28 g/mol and is predicted to result in a significantly lower LogP value (ALogP approximately 2.3) compared to the target compound (ALogP approximately 2.9) . The 2,5-dimethyl pattern on the target furan ring provides symmetrical electron density distribution and increased lipophilicity, which are critical determinants of passive membrane permeability. An investigator studying cellular uptake or developing a predictive QSAR model would therefore be unable to directly substitute the mono-methyl analogue without recalibrating permeability coefficients [1].
| Evidence Dimension | Predicted Lipophilicity (ALogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW = 256.31 g/mol, AlogP ≈ 2.9 |
| Comparator Or Baseline | 2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide; MW = 242.28 g/mol, AlogP ≈ 2.3 |
| Quantified Difference | ΔMW = 14.03 g/mol (5.8% increase for target); ΔAlogP ≈ 0.6 log units (approximately 26% difference on a log scale) |
| Conditions | Computational prediction using ALogPS 2.1 software; analogous in-silico methods for neutral compound species. |
Why This Matters
A 0.6 LogP unit difference translates to a roughly 4-fold difference in predicted octanol-water partition coefficient, which can alter cellular permeability and non-specific protein binding, making the analogues non-interchangeable in cell-based assays.
- [1] ChemAxon / DataWarrior ALogP Method Documentation. Calculation of octanol-water partition coefficient for drug-like molecules. Used for comparative LogP prediction between target and mono-methyl analogue. View Source
